Asarumin C

Beschreibung

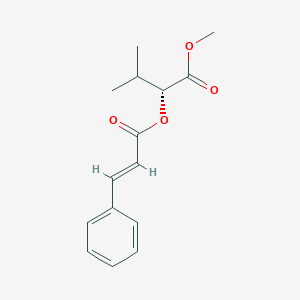

Asarumin C is a bioactive phenylpropanoid-derived compound isolated from Asarum forbesii (杜衡), a plant traditionally used in Chinese medicine for its anti-inflammatory and anti-allergic properties . Structurally, it is identified as methyl 2R-trans-cinnamoyloxyisopentanoate, featuring a cinnamoyloxy ester group attached to a methylated isopentanoate backbone . Its molecular formula is inferred to be C15H18O4 based on structural analysis, with a molecular weight of 262.3 g/mol . It is one of four "Asarumin" compounds (A–D) isolated from Asarum forbesii, all sharing a methyl ester core but differing in substituent groups .

Eigenschaften

CAS-Nummer |

126518-77-2 |

|---|---|

Molekularformel |

C15H18O4 |

Molekulargewicht |

262.3 g/mol |

IUPAC-Name |

methyl (2R)-3-methyl-2-[(E)-3-phenylprop-2-enoyl]oxybutanoate |

InChI |

InChI=1S/C15H18O4/c1-11(2)14(15(17)18-3)19-13(16)10-9-12-7-5-4-6-8-12/h4-11,14H,1-3H3/b10-9+/t14-/m1/s1 |

InChI-Schlüssel |

NCJSZYDXLJIVHG-ATWMFIQVSA-N |

SMILES |

CC(C)C(C(=O)OC)OC(=O)C=CC1=CC=CC=C1 |

Isomerische SMILES |

CC(C)[C@H](C(=O)OC)OC(=O)/C=C/C1=CC=CC=C1 |

Kanonische SMILES |

CC(C)C(C(=O)OC)OC(=O)C=CC1=CC=CC=C1 |

Synonyme |

asarumin C methyl 2-cinnamoyloxyisopentanoate |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues: Asarumin A, B, and D

The Asarumin series (A–D) shares a common methyl ester backbone but differs in ester substituents, which critically influence their bioactivity:

Key Structural Insights :

- Asarumin A and B contain benzoyloxy groups but differ in stereochemistry and hydroxyl/isopropyl positioning, leading to slight variations in potency .

Functional Analogues: Elemicin, Asarone, and Linoleic Acid

Functional Comparison :

- Elemicin and trans-Asarone lack anti-allergic effects but contribute to the plant’s broader pharmacological profile (e.g., neuroactivity) .

- Linoleic Acid, though structurally distinct, shares weak anti-allergic activity with Asarumin C, suggesting multiple pathways for PCA inhibition in Asarum extracts .

Comparison with Pharmacologically Similar Compounds Beyond Asarum

Asaricin and Asarinin

Key Differences :

- Unlike Asarumin C, Asaricin and Asarinin lack anti-allergic effects, emphasizing the unique role of the Asarumin series in mediating immune responses .

α-Asarone and β-Asarone

Safety Note: β-Asarone’s carcinogenicity contrasts with Asarumin C’s safer profile, underscoring the importance of structural specificity in drug development .

Critical Analysis of Research Findings

- Efficacy: Asarumin C’s weak PCA inhibition suggests it may act synergistically with other compounds (e.g., linoleic acid) in Asarum extracts, rather than as a standalone therapeutic .

- Structural-Activity Relationship (SAR) : The cinnamoyloxy group in Asarumin C enhances target binding compared to Asarumin D’s piperonyloyloxy, but optimization is needed to improve potency .

Q & A

Q. What are the primary natural sources of Asarumin C, and how is it isolated for pharmacological studies?

Asarumin C (C₁₅H₁₈O) is isolated from Asarum forbesii (Du Heng) via solvent extraction followed by chromatographic purification (e.g., column chromatography, HPLC). Key steps include verifying purity using NMR and mass spectrometry, with antiallergic activity confirmed via in vivo rat models . Methodological rigor requires adherence to phytochemical isolation protocols, including reproducibility checks and comparison with reference spectra .

Q. What preliminary pharmacological activities have been reported for Asarumin C?

Studies indicate Asarumin C inhibits skin allergy in rats (36.2% inhibition at 300 mg/kg orally). Researchers should validate these findings using controlled experimental designs (e.g., double-blind trials, histamine level measurements) and compare results with structurally related compounds (e.g., Asarumin A/B/D) to assess structure-activity relationships .

Q. How can researchers ensure the structural authenticity of Asarumin C in synthetic or extracted samples?

Authenticity is confirmed via:

- Spectroscopic analysis : ¹H/¹³C NMR, IR, and high-resolution mass spectrometry.

- Chromatographic comparison : TLC or HPLC against authenticated reference standards.

- Optical rotation : [α]D = +30.5° (chloroform) . Contradictory data (e.g., unexpected stereochemistry) should prompt re-isolation or synthetic validation .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in Asarumin C’s reported bioactivity across studies?

Discrepancies may arise from variations in extraction methods, dosage protocols, or model systems. To address these:

- Systematic replication : Reproduce studies under standardized conditions (e.g., ISO guidelines for animal models).

- Meta-analysis : Pool data from multiple studies to identify confounding variables (e.g., solvent polarity in extraction).

- Mechanistic studies : Use knockout models or receptor-binding assays to clarify molecular targets .

Q. How can the synthesis of Asarumin C be optimized for scalable production in structure-activity studies?

Retrosynthetic analysis suggests starting from sesquiterpene precursors. Key steps include:

- Stereoselective cyclization : To establish the tricyclic core.

- Late-stage functionalization : Introduction of hydroxyl/methyl groups via Sharpless epoxidation or enzymatic catalysis.

- Purification : Use preparative HPLC to isolate enantiomerically pure fractions. Validate synthetic routes by comparing spectroscopic data with natural isolates .

Q. What advanced analytical techniques are critical for quantifying Asarumin C in complex biological matrices?

- LC-MS/MS : Enables quantification at nanogram levels in serum/tissue samples.

- Isotope dilution assays : Use deuterated analogs as internal standards for accuracy.

- Metabolomics integration : Correlate Asarumin C levels with endogenous metabolite shifts via NMR or GC-MS .

Q. How should researchers design experiments to explore Asarumin C’s mechanism of action beyond antiallergic effects?

- Transcriptomic profiling : RNA-seq to identify differentially expressed genes post-treatment.

- Network pharmacology : Map interactions between Asarumin C and immune/inflammatory pathways (e.g., NF-κB, MAPK).

- CRISPR-Cas9 screens : Identify gene knockouts that modulate Asarumin C’s efficacy .

Methodological Guidelines

- Data Validation : Cross-check experimental results against primary literature and share raw data via repositories (e.g., Zenodo) to enhance reproducibility .

- Statistical Rigor : Apply ANOVA or mixed-effects models to address biological variability; consult statisticians for complex designs .

- Ethical Reporting : Disclose conflicts of interest and adhere to ARRIVE guidelines for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.